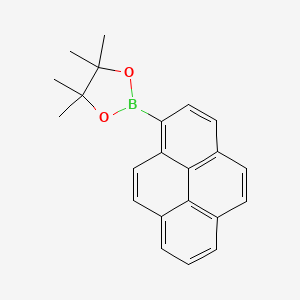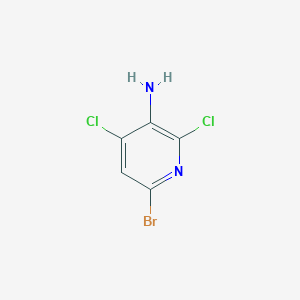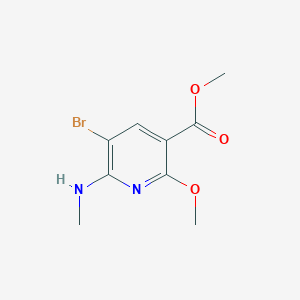
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is a boron-containing compound that features a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound particularly interesting for applications in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane typically involves the coupling of pyrene with a boronic ester. A common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where pyrene-1-boronic acid or its pinacol ester reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene quinones.
Substitution: The boron center can participate in substitution reactions, such as the formation of boronic acids or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halogens or nucleophiles can be used under mild conditions to achieve substitution at the boron center.
Major Products
Oxidation: Pyrene quinones.
Substitution: Various boronic acid derivatives.
科学研究应用
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane exerts its effects is largely based on its ability to participate in electron transfer processes. The pyrene moiety can absorb light and enter an excited state, which can then transfer energy to other molecules. This property is exploited in fluorescence-based applications .
相似化合物的比较
Similar Compounds
- Pyrene-1-boronic acid
- Pyrene-1-pinacol boronate
- Tetraphenylethylene-substituted pyrenes
Uniqueness
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is unique due to its combination of a boron center and a pyrene moiety, which imparts both fluorescence and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and sensors .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXSUBZBOVYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=CC=CC5=C4C3=C(C=C2)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454445 | |
| Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349666-24-6 | |
| Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-[tert-Butyl(diphenyl)silyl]oxyheptanal](/img/structure/B1311948.png)





![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

